3-bromo-5-iodo-2-methoxy-6-methylpyridine
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Overview
Description
3-bromo-5-iodo-2-methoxy-6-methylpyridine is an organic compound with the chemical formula C8H8BrIN2O.
Preparation Methods
The synthesis of 3-bromo-5-iodo-2-methoxy-6-methylpyridine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridine derivative. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions on the pyridine ring . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity levels.
Chemical Reactions Analysis
3-bromo-5-iodo-2-methoxy-6-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy and methyl groups on the pyridine ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-5-iodo-2-methoxy-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biological pathways and the development of bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-5-iodo-2-methoxy-6-methylpyridine exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations to form new products. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
3-bromo-5-iodo-2-methoxy-6-methylpyridine can be compared with other halogenated pyridine derivatives, such as:
5-bromo-3-iodo-2-methoxy-pyridine: Similar in structure but lacks the methyl group at the 6-position.
3-bromo-6-methoxy-2-methylpyridine: Similar but lacks the iodine atom at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
2680532-86-7 |
---|---|
Molecular Formula |
C7H7BrINO |
Molecular Weight |
327.9 |
Purity |
95 |
Origin of Product |
United States |
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